molecular formula C14H17BrF3NO2 B8155422 tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate

tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate

Cat. No.: B8155422
M. Wt: 368.19 g/mol
InChI Key: OZTOUEGVKNOFNN-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate is an organic compound that features a tert-butyl group, a brominated methylphenyl ring, and a trifluoroethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate typically involves the following steps:

    Bromination: The starting material, 3-methylphenol, undergoes bromination to introduce a bromine atom at the 3-position.

    Carbamate Formation: The brominated intermediate is then reacted with tert-butyl chloroformate and 2,2,2-trifluoroethylamine under basic conditions to form the desired carbamate product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.

    Oxidation/Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products

    Substitution: Products vary depending on the nucleophile used but generally result in the replacement of the bromine atom with the nucleophile.

    Oxidation/Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be explored for its potential as a pharmacophore. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of agrochemicals, polymers, and specialty chemicals. Its unique properties make it valuable for creating materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the trifluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can affect various biological pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
  • tert-Butyl benzyl (5-bromo-2-methylphenyl)carbamate

Uniqueness

tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate is unique due to the presence of both a bromine atom and a trifluoroethyl group

Properties

IUPAC Name

tert-butyl N-(3-bromo-5-methylphenyl)-N-(2,2,2-trifluoroethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF3NO2/c1-9-5-10(15)7-11(6-9)19(8-14(16,17)18)12(20)21-13(2,3)4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTOUEGVKNOFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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